molecular formula C10H10O2 B181334 2,3-dihydro-1H-indene-4-carboxylic Acid CAS No. 4044-54-6

2,3-dihydro-1H-indene-4-carboxylic Acid

Cat. No. B181334
CAS RN: 4044-54-6
M. Wt: 162.18 g/mol
InChI Key: QJQQSHWSGOMJDZ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indene-4-carboxylic Acid is an organic compound with the molecular formula C10H10O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has been synthesized through various methods, including the Friedel-Crafts acylation of 4-bromotoluene with succinic anhydride followed by reduction and cyclization.


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indene-4-carboxylic Acid consists of a five-membered cyclopentane ring fused with a benzene ring, with a carboxylic acid functional group attached to the fourth carbon of the indene structure .


Physical And Chemical Properties Analysis

2,3-dihydro-1H-indene-4-carboxylic Acid is a solid substance at room temperature . It has a molecular weight of 162.19 .

Scientific Research Applications

Pharmaceutical Research

This compound is used as a reagent in the preparation of anticonvulsant activity of imidazoindenopyrazinone carboxylic acid derivatives, which act as AMPA antagonists . These compounds are significant in the study of neurological disorders and potential treatments.

Organic Synthesis

In organic chemistry, 2,3-dihydro-1H-indene-4-carboxylic Acid serves as a building block for synthesizing various organic compounds. Its unique structure allows for the creation of complex molecules used in further chemical studies and drug development .

Bioactivity Studies

Indene derivatives, including 2,3-dihydro-1H-indene-4-carboxylic Acid , are explored for their bioactivity. They are used in studies related to their interaction with biological systems, which can lead to new insights into cellular processes and potential therapeutic uses .

Angiogenesis Inhibition

Novel dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors by binding to the colchicine site, exhibiting anti-angiogenic activities against new vessel forming . This application is crucial in cancer research where controlling angiogenesis is a strategy for inhibiting tumor growth.

Safety and Hazards

The safety data sheet for 2,3-dihydro-1H-indene-4-carboxylic Acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3-dihydro-1H-indene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQSHWSGOMJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283281
Record name 2,3-dihydro-1H-indene-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indene-4-carboxylic Acid

CAS RN

4044-54-6
Record name 2,3-dihydro-1H-indene-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indene-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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